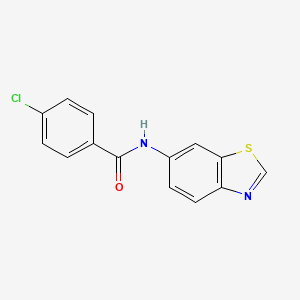

N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide

CAS No.: 185142-14-7

Cat. No.: VC7954421

Molecular Formula: C14H9ClN2OS

Molecular Weight: 288.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 185142-14-7 |

|---|---|

| Molecular Formula | C14H9ClN2OS |

| Molecular Weight | 288.8 g/mol |

| IUPAC Name | N-(1,3-benzothiazol-6-yl)-4-chlorobenzamide |

| Standard InChI | InChI=1S/C14H9ClN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) |

| Standard InChI Key | XDQZVXFBSZVVKS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)Cl |

Introduction

Chemical Identity and Structural Properties

N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide (IUPAC name: N-(6-benzo[d]thiazolyl)-4-chlorobenzamide) is a crystalline solid with the molecular formula and a molecular weight of 288.75 g/mol. The compound features a benzothiazole ring fused to a benzene moiety, substituted at the 6-position by an amide linker connected to a 4-chlorophenyl group.

Key structural features:

-

Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole, contributing to planarity and π-conjugation.

-

4-Chlorobenzamide substituent: Enhances electrophilic character and influences intermolecular interactions via halogen bonding .

Synthesis and Reaction Optimization

NHC-Catalyzed Oxidative Amidation

The most efficient synthesis involves NHC-catalyzed oxidative coupling of 4-chlorobenzaldehyde (1a) and 2-aminobenzothiazole (2a), as reported by Premaletha et al. :

Reaction conditions:

-

Catalyst: Triazolium salt (4, 20 mol%).

-

Oxidant: Dichloroquinone (5, 2.0 equiv).

-

Base: CsCO (1.2 equiv).

-

Solvent: Dichloromethane (CHCl).

-

Temperature: 25°C.

-

Time: 12 hours.

Mechanistic pathway:

-

Aldehyde activation: NHC generates an acylazolium intermediate via nucleophilic addition to the aldehyde.

-

Oxidative amidation: The intermediate undergoes oxidation, followed by coupling with 2-aminobenzothiazole to form the amide bond .

Yield: 93% after column chromatography .

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NHC-catalyzed | Triazolium salt | CHCl | 93 | |

| Conventional amidation | None | DMF | 65–70 |

The NHC method outperforms traditional approaches in yield and reaction time, attributed to the catalyst’s ability to bypass harsh acidic conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

-NMR (400 MHz, CDCl):

-

-NMR (100 MHz, CDCl):

Infrared (IR) Spectroscopy

Mass Spectrometry

Computational Predictions

ADMET properties (predicted using SwissADME):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume